molecular formula C15H13Cl2F3N2O B5219605 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride

Cat. No. B5219605
M. Wt: 365.2 g/mol
InChI Key: MPCLSHFPSSHHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride involves the inhibition of the PIM1 protein kinase. This kinase is involved in the regulation of various biological processes, including cell growth, proliferation, and survival. By inhibiting this kinase, this compound can disrupt these processes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride in lab experiments are its potency and selectivity as a PIM1 inhibitor. This makes it a valuable tool for studying various biological processes that are regulated by this kinase. However, a limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure that the compound is used at non-toxic concentrations.

Future Directions

There are several future directions for the use of 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride in scientific research. One direction is to investigate its potential as a cancer therapy in preclinical and clinical studies. Another direction is to study its effects on other biological processes that are regulated by PIM1 kinase, such as inflammation and immune responses. Additionally, the development of more potent and selective PIM1 inhibitors based on the structure of this compound is an area of active research.

Synthesis Methods

The synthesis of 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride involves several steps. The first step is the preparation of 4-chloro-2,6-dimethyl nicotinic acid, which is then converted to its corresponding acid chloride by reacting it with thionyl chloride. The acid chloride is then reacted with 3-(trifluoromethyl)aniline to form the desired product, which is then converted to its hydrochloride salt.

Scientific Research Applications

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride is widely used in scientific research as a tool to study various biological processes. It is a potent and selective inhibitor of a specific protein kinase called PIM1, which is involved in the regulation of cell growth, proliferation, and survival. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O.ClH/c1-8-6-12(16)13(9(2)20-8)14(22)21-11-5-3-4-10(7-11)15(17,18)19;/h3-7H,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCLSHFPSSHHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride

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